Controlled-Release Diltiazem vs. Nifedipine SR: Negative Chronotropic Advantage in Stable Angina
In a double-blind, double-dummy crossover study of 20 patients with chronic stable angina, controlled-release diltiazem (diltiazem CR) demonstrated a significant negative chronotropic effect absent in nifedipine SR. Diltiazem CR significantly reduced heart rate at rest and equivalent exercise and reduced the incidence of angina and nitroglycerin use compared with nifedipine SR [1]. Exercise duration, time to angina, and time to 1-mm ST-segment depression were all significantly improved by diltiazem CR [1].
| Evidence Dimension | Resting and exercise heart rate, angina incidence, treadmill exercise performance |
|---|---|
| Target Compound Data | Diltiazem CR: significantly reduced heart rate at rest and equivalent exercise; significantly improved exercise duration, time to angina, time to 1-mm ST-segment depression |
| Comparator Or Baseline | Nifedipine SR: no significant reduction in heart rate; worse outcomes on all exercise performance metrics |
| Quantified Difference | Diltiazem CR significantly superior for all primary and secondary endpoints (p-values not fully reported in abstract but described as 'significantly improved/reduced') |
| Conditions | Double-blind, double-dummy crossover study; 20 chronic stable angina patients; 10-11 week period; treadmill exercise testing |
Why This Matters
For procurement in angina management, diltiazem CR provides negative chronotropic efficacy that nifedipine SR lacks, directly translating to reduced angina frequency and improved exercise capacity.
- [1] Basu SK, Kinsey CD, Miller AJ, Lahiri A. Improved efficacy and safety of controlled-release diltiazem compared to nifedipine may be related to its negative chronotropic effect. Am J Ther. 2000;7(1):17-22. View Source
